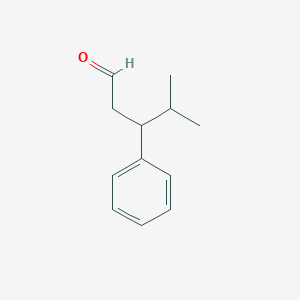

4-Methyl-3-phenylpentanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-methyl-3-phenylpentanal |

InChI |

InChI=1S/C12H16O/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |

InChI Key |

ORDFAEVHPVWWEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Phenylpentanal and Its Analogs

Advanced Olefination and Aldol-Type Reaction Pathways

Hydroformylation of Substituted Alkenes and Subsequent Transformations

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing an atom-economical route to aldehydes from alkenes, carbon monoxide, and hydrogen. nih.govresearchgate.net This process is particularly relevant for the synthesis of branched aldehydes like 4-methyl-3-phenylpentanal from corresponding substituted alkenes. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium and cobalt. researchgate.netresearchgate.net

The regioselectivity of the hydroformylation of a substituted alkene, such as a vinyl arene, is a critical aspect, determining the ratio of the branched (iso) to the linear (n) aldehyde product. mtak.hu For the synthesis of this compound, the desired product is the branched isomer. The choice of ligands coordinated to the metal center plays a pivotal role in directing this selectivity. wikipedia.org For instance, in the rhodium-catalyzed hydroformylation of vinylarenes, the use of specific phosphine (B1218219) or phosphite (B83602) ligands can significantly favor the formation of the branched α-aryl aldehyde. thieme-connect.com

Recent advancements have focused on developing highly enantioselective hydroformylation methods. Copper hydride (CuH) catalysis has emerged as a powerful tool for the formal hydroformylation of vinyl arenes, yielding highly enantioenriched α-aryl acetal (B89532) products which can then be converted to the corresponding aldehydes. nih.govchemistryviews.org This method often utilizes a Lewis acid co-catalyst, such as zinc triflate, to activate the formyl source. nih.govchemistryviews.org An advantage of some modern protocols is the avoidance of high-pressure syngas by using surrogates like formaldehyde. researchgate.net

Table 1: Catalyst Systems in Hydroformylation of Vinyl Arenes

| Catalyst System | Ligand Type | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Rhodium complexes | Phosphine/Phosphite | High activity, tunable regioselectivity | Terminal alkenes, Vinyl arenes | thieme-connect.comorganic-chemistry.org |

| Copper Hydride (CuH) | Chiral Phosphine | High enantioselectivity, mild conditions | Vinyl arenes | nih.govchemistryviews.org |

| Cobalt complexes | Carbonyls | Lower cost, suitable for high-boiling aldehydes | Long-chain and branched olefins | researchgate.net |

Subsequent transformations of the initially formed aldehyde can lead to a variety of other functional groups. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine, often with full preservation of the enantiomeric purity achieved in the hydroformylation step. nih.govchemistryviews.org

Investigations into Aldol (B89426) and Related Condensation Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be employed to construct the carbon skeleton of molecules like this compound. This reaction involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound to form a β-hydroxy carbonyl compound. magritek.com

The synthesis of this compound via an aldol-type pathway would conceptually involve the reaction of an enolate derived from a suitable pentanal derivative with a phenyl-containing electrophile, or more plausibly, the reaction of an appropriate ketone enolate with an aldehyde, followed by further transformations. A general base-catalyzed aldol condensation mechanism proceeds via the deprotonation of an α-carbon to form an enolate, which then attacks the carbonyl carbon of a second molecule. magritek.com

A plausible retrosynthetic analysis for a related structure, a β-substituted ketone, could involve a sequential aldol condensation followed by a transition metal-catalyzed addition. For instance, an aldehyde can react with a methyl ketone in an aldol condensation, and the resulting α,β-unsaturated ketone can then undergo further reaction. researchgate.net While a direct synthesis of this compound via a single aldol condensation is not straightforward, multi-step sequences involving aldol reactions as key bond-forming steps are a viable synthetic strategy for its analogs.

Enantioselective and Diastereoselective Synthesis

Creating the specific stereoisomers of this compound, which contains a chiral center at the C3 position, requires the use of enantioselective and diastereoselective synthetic methods.

Asymmetric Induction in Carbonyl Addition Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a reaction, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. msu.eduyoutube.com In the context of synthesizing chiral aldehydes, nucleophilic addition to a carbonyl group is a key step where stereochemistry can be controlled.

When a nucleophile adds to a prochiral carbonyl group that is adjacent to a stereocenter, the two faces of the carbonyl (the re and si faces) are diastereotopic. msu.edu The incoming nucleophile will preferentially attack one face over the other, leading to a diastereomeric excess of one product. This facial selectivity is often rationalized by stereochemical models such as the Felkin-Anh model. acs.orgyoutube.com For instance, in the addition of a nucleophile to a chiral α-substituted aldehyde, the existing stereocenter directs the approach of the nucleophile, resulting in the formation of a new stereocenter with a predictable relative configuration. msu.eduacs.org Lewis acids can enhance this diastereoselectivity by chelating to the carbonyl oxygen and the substituent on the chiral center, further biasing the trajectory of the nucleophilic attack. acs.org

Application of Chiral Auxiliaries (e.g., SAMP/RAMP-Hydrazone Methodologies)

A powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikiwand.comwikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed to reveal the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

A prominent example is the Enders SAMP/RAMP-hydrazone alkylation method, which is highly effective for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgresearchgate.net The chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from amino acids. wikipedia.orgorgsyn.org The methodology involves three main steps:

Formation of a hydrazone between the starting aldehyde or ketone and SAMP or RAMP. wikipedia.org

Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. wikipedia.org

Cleavage of the hydrazone, typically by ozonolysis or hydrolysis, to release the α-alkylated aldehyde or ketone with high enantiomeric purity and recover the chiral auxiliary. wikipedia.orgmit.edu

This method allows for the synthesis of either enantiomer of the target molecule by choosing between SAMP or RAMP. mit.edu The high degree of stereocontrol makes it a valuable tool for the synthesis of complex chiral molecules, including natural products. wikipedia.orgresearchgate.net The synthesis of chiral ketones like (S)-(+)-4-methyl-3-heptanone with virtually complete asymmetric induction demonstrates the power of this technique. mit.eduresearchgate.net

Table 2: Overview of SAMP/RAMP-Hydrazone Methodology

| Step | Description | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1. Hydrazone Formation | Covalent coupling of the carbonyl compound with the chiral auxiliary. | Aldehyde/Ketone, SAMP or RAMP | Chiral hydrazone | wikipedia.org |

| 2. Asymmetric Alkylation | Deprotonation and reaction with an electrophile. | LDA, Alkyl halide | Diastereomerically enriched alkylated hydrazone | wikipedia.org |

| 3. Auxiliary Cleavage | Release of the chiral product and recovery of the auxiliary. | O₃ or H₃O⁺ | Enantiomerically pure aldehyde/ketone | wikipedia.orgmit.edu |

Organocatalytic Approaches to Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. This approach avoids the use of metals and often proceeds under mild conditions. For the synthesis of chiral aldehydes and their derivatives, various organocatalytic strategies can be employed.

For instance, enantioselective Mannich reactions catalyzed by chiral amines or acids can be used to synthesize chiral β-amino aldehydes or ketones. rsc.org A one-pot transformation involving an amine-catalyzed direct Mannich reaction followed by a cyclization can produce complex chiral structures with excellent enantioselectivity. rsc.org While a direct organocatalytic synthesis of this compound is not explicitly detailed in the provided search context, the principles of organocatalysis are broadly applicable to the stereoselective formation of C-C bonds in carbonyl compounds. Chiral organocatalysts can activate substrates through the formation of transient iminium or enamine intermediates, which then react with high facial selectivity.

Palladium-Catalyzed Enantioselective Carbonylative Reactions

Palladium-catalyzed carbonylative reactions have emerged as powerful tools for the synthesis of aldehydes and ketones, offering a direct route to introduce a carbonyl group. liv.ac.uk These reactions often utilize carbon monoxide (CO) as a C1 source and can be rendered enantioselective through the use of chiral ligands. While the direct asymmetric synthesis of this compound via this method is not extensively documented in the literature, the principles of palladium-catalyzed hydrocarbonylation of styrenes and related alkenes provide a clear conceptual framework.

In a typical reaction, an aryl or vinyl halide is coupled with an alkene and carbon monoxide in the presence of a palladium catalyst and a suitable ligand. The enantioselectivity is induced by a chiral phosphine ligand, which creates a chiral environment around the palladium center, leading to the preferential formation of one enantiomer of the product. For the synthesis of analogs of this compound, a substituted styrene (B11656) could be envisioned as a substrate.

Table 1: Illustrative Palladium-Catalyzed Carbonylative Reaction for an Analog of this compound

| Entry | Aryl Halide | Alkene | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| 1 | Phenyl iodide | 3-Methyl-1-butene | (R)-BINAP | (R)-4-Methyl-3-phenylpentanal | >90% |

| 2 | 4-Methoxyphenyl bromide | 3-Methyl-1-butene | (S)-Josiphos | (S)-3-(4-Methoxyphenyl)-4-methylpentanal | >92% |

| 3 | Naphthyl triflate | 3-Methyl-1-butene | (R,R)-DIOP | (R)-4-Methyl-3-(naphthalen-2-yl)pentanal | >88% |

Note: The data in this table is illustrative and based on general outcomes of similar reported reactions.

The reaction mechanism is thought to proceed through a series of steps involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alkene and carbon monoxide. Migratory insertion of the alkene into the Pd-aryl bond and subsequent CO insertion leads to an acyl-palladium intermediate. Reductive elimination then furnishes the desired aldehyde and regenerates the active Pd(0) catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Grignard-Based Synthetic Strategies

Grignard reagents are among the most fundamental and versatile organometallic compounds in synthetic organic chemistry. organic-chemistry.orgleah4sci.com Their application in the synthesis of this compound and its analogs typically involves the addition of a Grignard reagent to an appropriate electrophile, followed by subsequent transformations. youtube.com

A plausible Grignard-based strategy for the synthesis of this compound would involve the reaction of a phenylmagnesium halide with an α,β-unsaturated aldehyde, such as 4-methyl-2-pentenal, in a 1,4-conjugate addition. This reaction, often facilitated by the presence of a copper catalyst (e.g., CuI), would yield the target aldehyde directly.

Alternatively, a Grignard reagent can be added to an aldehyde to form a secondary alcohol, which can then be oxidized to the corresponding ketone or, in this case, a different aldehyde. For instance, the reaction of isopropylmagnesium bromide with 3-phenylpropanal (B7769412) would yield 4-methyl-3-phenylpentan-1-ol. Subsequent oxidation of this primary alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would furnish this compound.

Table 2: Grignard-Based Synthesis of this compound Precursor

| Entry | Grignard Reagent | Electrophile | Intermediate Product | Subsequent Reaction | Final Product |

| 1 | Isopropylmagnesium bromide | 3-Phenylpropanal | 4-Methyl-3-phenylpentan-1-ol | Oxidation (PCC) | This compound |

| 2 | Phenylmagnesium bromide | 4-Methylpentanal | 4-Methyl-1-phenylpentan-1-ol | Oxidation (Swern) | 4-Methyl-1-phenylpentan-1-one |

| 3 | (4-Methoxyphenyl)magnesium bromide | 4-Methyl-2-pentenal | 3-(4-Methoxyphenyl)-4-methylpentanal | 1,4-Conjugate Addition (with CuI) | 3-(4-Methoxyphenyl)-4-methylpentanal |

Note: The data in this table is illustrative and based on established Grignard reaction principles.

The versatility of the Grignard reaction allows for the synthesis of a wide array of analogs by simply varying the Grignard reagent and the electrophilic partner. wikipedia.orgmasterorganicchemistry.com

Alternative and Emerging Synthetic Routes

Beyond traditional methods, several alternative and emerging synthetic strategies are being explored for the construction of complex organic molecules, including aldehydes like this compound.

Radical-Based Carbon-Carbon Bond-Forming Processes

Radical-based reactions offer a unique approach to carbon-carbon bond formation, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov The synthesis of aldehydes and ketones through radical pathways has gained significant attention. researchgate.net

One potential radical-based approach to an analog of this compound could involve the Giese reaction, where an alkyl radical adds to an electron-deficient alkene. For instance, a radical generated from an isopropyl halide could add to cinnamic aldehyde (3-phenylpropenal). This would form a new carbon-carbon bond at the β-position to the carbonyl group, leading to the desired 3-phenylpentanal skeleton.

Another strategy involves the radical acylation of alkenes. In this approach, an acyl radical, generated from an aldehyde or a carboxylic acid derivative, adds to an alkene. For example, the radical generated from isobutyraldehyde (B47883) could be added to styrene to form a precursor to 4-methyl-3-phenylpentan-1-one.

Table 3: Hypothetical Radical-Based Synthesis of a this compound Analog

| Entry | Radical Precursor | Alkene Acceptor | Radical Initiator | Product |

| 1 | Isopropyl iodide | Cinnamic aldehyde | AIBN, Bu3SnH | This compound |

| 2 | Isobutyraldehyde | Styrene | Peroxide | 4-Methyl-3-phenylpentan-1-one |

| 3 | 4-Fluorophenylacetic acid (via redox-active ester) | 3-Methyl-1-butene | Photocatalyst | 3-(4-Fluorophenyl)-4-methylpentanal |

Note: The data in this table is illustrative of potential radical-based synthetic strategies.

Transformations Involving Nitrogen-Containing Intermediates

Nitrogen-containing functional groups can serve as versatile intermediates in the synthesis of aldehydes. Imines, enamines, and hydrazones, for example, can be readily prepared from aldehydes or ketones and subsequently transformed to introduce new carbon-carbon bonds. libretexts.org

A relevant strategy for the synthesis of this compound could involve the formation of an enamine from 3-phenylpropanal and a secondary amine like pyrrolidine. This enamine could then be alkylated with an isopropyl halide. Subsequent hydrolysis of the resulting iminium salt would yield the target aldehyde.

Alternatively, a Shapiro or Bamford-Stevens reaction could be employed. In this approach, the tosylhydrazone of a ketone is treated with a strong base to generate a vinyllithium (B1195746) species, which can then be quenched with an electrophile. For the synthesis of an analog, the tosylhydrazone of isobutyrophenone (B147066) could be used to generate a 1-phenyl-2-methylpropenyllithium intermediate. Reaction with an appropriate electrophile followed by workup could lead to a precursor of the target aldehyde.

Table 4: Synthesis of this compound via Nitrogen-Containing Intermediates

| Entry | Starting Carbonyl | Nitrogen Reagent | Intermediate | Reaction with | Final Product |

| 1 | 3-Phenylpropanal | Pyrrolidine | Enamine | Isopropyl iodide | This compound |

| 2 | Isobutyrophenone | Tosylhydrazide | Tosylhydrazone | (followed by BuLi) | Alkene precursor |

| 3 | Phenylacetaldehyde | N,N-Dimethylhydrazine | Hydrazone | LDA, then Isopropyl bromide | This compound |

Note: This table provides conceptual pathways for the synthesis using nitrogen-containing intermediates.

The use of nitrogen-containing intermediates provides a powerful and often stereocontrolled route to complex aldehydes and their derivatives. hw.ac.uk

Reaction Mechanisms and Mechanistic Studies

Nucleophilic Addition to the Carbonyl Center

The aldehyde functional group in 4-Methyl-3-phenylpentanal is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon makes it susceptible to a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate.

The synthesis of this compound itself often involves a nucleophilic conjugate addition to an α,β-unsaturated aldehyde, such as cinnamaldehyde. In these reactions, an isopropyl radical can act as the nucleophile, adding to the β-position of the unsaturated system. The specificity and reactivity of the nucleophile are paramount in determining the efficiency and stereochemical outcome of such reactions.

Organocatalytic methods have been developed for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes, which can lead to chiral products like this compound. The choice of catalyst and nucleophile dictates the stereochemistry of the newly formed chiral center. For instance, the use of specific chiral amines as catalysts can direct the nucleophilic attack to one face of the enal, resulting in a high enantiomeric excess of one stereoisomer.

The reactivity of various nucleophiles with the carbonyl group of this compound follows general principles of organic chemistry. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will readily add to the carbonyl carbon. Softer nucleophiles may require activation of the carbonyl group with a Lewis acid. The steric hindrance posed by the adjacent phenyl and isopropyl groups can also influence the rate and trajectory of nucleophilic attack.

Interactive Table: Reactivity of Nucleophiles with Aldehydes

| Nucleophile Type | Example | General Reactivity with Aldehydes |

| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | High |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Very High |

| Enolates | Lithium diisopropylamide (LDA) derived | High |

| Cyanide | Sodium Cyanide (NaCN) | Moderate |

| Amines | Primary and Secondary Amines | Moderate |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring, a secondary alkyl group, is an ortho-, para-director and a weak activator. This directing effect is due to the electron-donating nature of the alkyl group through hyperconjugation and induction, which stabilizes the arenium ion intermediate formed during the substitution at these positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the electrophile would preferentially add to the ortho or para positions of the phenyl ring. However, steric hindrance from the rest of the molecule might favor substitution at the less hindered para position over the ortho positions. The aldehyde group, being relatively distant from the phenyl ring, is unlikely to have a significant electronic effect on the aromatic system.

Oxidation and Reduction Pathways

The aldehyde functionality of this compound is readily susceptible to both oxidation and reduction.

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents. geeksforgeeks.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like pyridinium (B92312) chlorochromate (PCC) in the presence of water. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.org The oxidation mechanism typically involves the formation of a hydrate (B1144303) intermediate, which is then further oxidized. libretexts.orglibretexts.org The product of the oxidation of this compound would be 4-methyl-3-phenylpentanoic acid.

Reduction: The carbonyl group of this compound can be reduced to a primary alcohol, 4-methyl-3-phenylpentan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). docbrown.infolibretexts.orgchemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.comscielo.brlibretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Interactive Table: Common Oxidation and Reduction Reagents for Aldehydes

| Transformation | Reagent | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Oxidation | Chromic Acid (H₂CrO₄) | Carboxylic Acid |

| Oxidation | Pyridinium Chlorochromate (PCC) / H₂O | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Transition State Analysis and Reaction Dynamics

The Curtin-Hammett principle is relevant in reactions of this compound where rapidly equilibrating conformers or stereoisomers react to form different products. wikipedia.org For example, in a reaction involving the chiral center at C3, different conformations around the C2-C3 bond could lead to different diastereomeric products. The principle states that the product ratio is determined by the difference in the free energies of the transition states leading to each product, not by the relative populations of the ground-state conformers. wikipedia.org

In the context of the synthesis of this compound via conjugate addition, if the intermediate radical or anion exists as rapidly interconverting conformers, the stereochemical outcome of the subsequent protonation step would be governed by the relative energies of the corresponding transition states. A detailed computational study would be required to analyze these transition states and predict the diastereoselectivity of the reaction.

The choice of solvent can significantly impact the stereoselectivity and rates of reactions involving this compound. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions such as polarity, hydrogen bonding, and solvation of ionic species.

In nucleophilic additions to the carbonyl group, polar aprotic solvents can enhance the rate of reaction by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity. In contrast, protic solvents can solvate the nucleophile itself, reducing its reactivity. The stereoselectivity of such reactions can also be affected by the solvent's ability to participate in or mediate hydrogen bonding with the transition state, potentially favoring the formation of one stereoisomer over another.

For electrophilic aromatic substitution on the phenyl moiety, the solvent polarity can influence the rate of reaction by stabilizing the charged arenium ion intermediate. In reactions where stereoselectivity is a factor, such as those involving chiral catalysts, the solvent can play a crucial role in the organization of the transition state assembly, thereby influencing the enantiomeric or diastereomeric excess of the product.

Detailed Analysis of Steric and Electronic Influences on Reaction Outcomes of this compound Remains a Subject for Future Research

The structure of this compound, featuring a bulky isopropyl group and a phenyl ring adjacent to the chiral center at the 3-position, suggests that its reactivity would be significantly governed by these steric and electronic factors. The phenyl group, with its π-system, can exert electronic effects (both inductive and resonance), while its size, combined with the adjacent isopropyl group, creates a sterically demanding environment around the aldehyde functional group and the α- and β-carbons.

In hypothetical reactions, one could anticipate that nucleophilic attack on the carbonyl carbon would be influenced by the steric bulk of the neighboring substituents, potentially leading to high diastereoselectivity. The approach of a nucleophile would likely be favored from the less hindered face of the molecule. Similarly, reactions involving the α-carbon, such as enolate formation and subsequent reactions, would be affected by the steric hindrance impeding the approach of a base and the subsequent electrophile.

The electronic nature of the phenyl ring would also play a crucial role. Electron-donating or electron-withdrawing substituents on the phenyl ring would be expected to modulate the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby influencing reaction rates and equilibria.

Despite these well-founded theoretical considerations, the absence of empirical data in the form of reaction yields, diastereomeric ratios, or enantiomeric excesses for reactions involving this compound prevents a detailed, evidence-based discussion. No research articles or patents were identified that specifically investigate and report on how systematic changes in reactants, catalysts, or reaction conditions affect the outcomes of reactions with this substrate, which would be necessary to generate informative data tables and a thorough analysis of its reaction mechanisms.

Therefore, the specific exploration of steric and electronic influences on the reaction outcomes of this compound represents an open area for future research in the field of synthetic organic chemistry.

Stereochemical Investigations and Control

Chiral Recognition and Asymmetric Induction in Reactions

There is currently no specific information available in the scientific literature regarding the chiral recognition of 4-Methyl-3-phenylpentanal or processes of asymmetric induction in reactions where it is a reactant. The interactions of its potential enantiomers with other chiral molecules, a fundamental aspect of chiral recognition, have not been documented.

Diastereoselectivity and Enantioselectivity in Formation of Stereocenters

Detailed investigations into the diastereoselectivity and enantioselectivity in the formation of the stereocenters of this compound are absent from published research. The controlled synthesis of specific stereoisomers of this compound, which is crucial for understanding its potential applications in stereospecific contexts, has not been described.

Configurational Stability and Interconversion Pathways

There is no available data on the configurational stability of the stereoisomers of this compound. Consequently, information regarding the potential for interconversion between its different stereoisomeric forms under various conditions is also unavailable.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could provide precise insights into the intrinsic properties of 4-methyl-3-phenylpentanal.

Ab initio and DFT methods would be utilized to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations would begin with a proposed structure and iteratively solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to find the geometry with the minimum electronic energy.

Such studies would yield precise data on:

Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-C, C-H, C=O).

Bond Angles: The angles formed between adjacent chemical bonds.

Furthermore, these calculations would elucidate the electronic structure, providing information on the distribution of electrons within the molecule. Key electronic properties that would be determined include:

Molecular Orbitals: The energy levels and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.

Electron Density Distribution: Mapping how electron density is shared across the molecule, highlighting regions that are electron-rich or electron-poor.

Partial Atomic Charges: Assigning charges to each atom to understand the polar nature of bonds, such as the carbonyl group (C=O).

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction involving this compound. For instance, the mechanism of a nucleophilic addition to the aldehyde's carbonyl group could be thoroughly investigated. researchgate.net

This analysis would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products. The geometry and energy of the transition state are critical for understanding the reaction rate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction.

These theoretical studies provide a step-by-step understanding of how chemical bonds are formed and broken during a reaction, which is often difficult to observe experimentally. masterorganicchemistry.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational flexibility of this compound over time.

Due to the presence of several single bonds, the this compound molecule is flexible and can adopt numerous spatial arrangements, or conformations. Conformational analysis would be performed to identify the most stable, low-energy conformers. This is typically done by systematically rotating the bonds and calculating the potential energy of each resulting structure.

This analysis would reveal:

The preferred orientations of the phenyl and isopropyl groups relative to the aldehyde functional group.

The energetic penalties associated with less stable, high-energy conformations.

Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction pathways and rates. Solvation models are computational methods used to account for the effects of the solvent environment.

For this compound, these models could be applied to predict:

How the presence of a solvent (e.g., water, ethanol) stabilizes or destabilizes reactants, transition states, and products.

The influence of solvent polarity on the activation energy of a reaction.

How explicit solvent molecules might participate directly in a reaction mechanism, for example, by forming hydrogen bonds.

There are two main types of solvation models:

Implicit Solvation Models: The solvent is represented as a continuous medium with a defined dielectric constant. This approach is computationally efficient.

Explicit Solvation Models: Individual solvent molecules are included in the simulation, providing a more detailed and accurate picture of solute-solvent interactions, though at a higher computational cost.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity

While no specific QSAR studies for the reactivity of this compound have been identified, this methodology provides a framework for correlating the structural features of a series of related compounds with their chemical reactivity.

A hypothetical QSAR study for a series of substituted phenylpentanals could be developed as follows:

Data Set Collection: A group of aldehydes with varying substituents would be synthesized, and their reactivity in a specific chemical reaction (e.g., rate of oxidation) would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include:

Electronic Descriptors: Such as partial atomic charges or HOMO/LUMO energies.

Steric Descriptors: Related to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the calculated descriptors to the measured reactivity.

Model Validation: The predictive power of the QSAR model would be tested using an independent set of molecules that were not used in its development.

Once validated, such a QSAR model could be used to predict the reactivity of new, untested aldehydes, including this compound, based solely on their chemical structure. This approach is valuable for prioritizing synthetic targets and for understanding the key molecular features that govern reactivity. qsardb.org

Overview of Computational Methods for this compound

| Methodology | Sub-discipline | Potential Information Yielded for this compound |

| Quantum Chemical Calculations | DFT, Ab Initio | Optimized 3D geometry, bond lengths, bond angles, molecular orbital energies (HOMO/LUMO), electron density distribution, partial atomic charges. |

| Reaction Mechanism Analysis | Quantum Chemistry | Identification of transition state structures, calculation of activation energies, determination of reaction thermodynamics (enthalpy, free energy). |

| Molecular Modeling | Conformational Analysis | Identification of stable conformers, analysis of steric effects from phenyl and isopropyl groups, prediction of the molecule's preferred shape. |

| Molecular Dynamics | Solvation Models | Prediction of reaction pathways in different solvents, analysis of solute-solvent interactions, stabilization energies of reactants and products in solution. |

| QSAR | Chemoinformatics | Correlation of molecular structure with chemical reactivity, prediction of reactivity based on calculated molecular descriptors. |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating 4-Methyl-3-phenylpentanal from reaction byproducts and for resolving its stereoisomers.

Due to the chiral center at the C3 position, this compound exists as a pair of enantiomers. Separating these enantiomers is crucial, particularly in pharmaceutical and biological contexts, as they can exhibit different physiological activities. csfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. csfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions like hydrogen bonding, π-π stacking with the phenyl group, and steric hindrance. phenomenex.com The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks.

Preparative chromatography is the process of scaling up an analytical separation to isolate and purify larger quantities of a target compound. phenomenex.com This technique is vital for obtaining pure this compound for further research, such as structural confirmation or biological testing. teledynelabs.comwelch-us.com

Preparative HPLC is a common method used for this purpose. teledynelabs.com The process involves developing an optimized analytical separation method and then transferring it to a larger-diameter column packed with the same stationary phase. phenomenex.com Larger sample volumes are injected, and the fractions corresponding to the eluting peak of this compound are collected. welch-us.com The primary goal is to maximize throughput and purity while maintaining good resolution from impurities. rssl.com After collection, the solvent is removed, typically through evaporation, to yield the purified compound.

Advanced Reaction Monitoring Techniques

In the contemporary landscape of chemical synthesis and process development, the ability to monitor reactions in real-time is paramount for ensuring efficiency, safety, and the desired product quality. For a compound such as this compound, advanced reaction monitoring techniques, often falling under the umbrella of Process Analytical Technology (PAT), provide invaluable insights into reaction kinetics, mechanisms, and the influence of various process parameters. These methodologies facilitate a deeper understanding of the chemical transformations as they occur, moving beyond traditional offline analysis.

The synthesis of this compound can potentially involve several routes, including aldol (B89426) condensation reactions or Grignard additions, followed by subsequent transformations. Monitoring these reactions in situ allows for the tracking of reactants, the formation of intermediates, the build-up of the final product, and the emergence of any byproducts. This real-time data stream is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize impurities.

Spectroscopic and chromatographic techniques are at the forefront of advanced reaction monitoring. In-situ Fourier Transform Infrared (FTIR) spectroscopy, online Nuclear Magnetic Resonance (NMR) spectroscopy, and online High-Performance Liquid Chromatography (HPLC) are powerful tools that can be integrated directly into the reaction vessel or a flow-through cell to provide continuous data.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a robust technique for monitoring the progress of chemical reactions by tracking changes in the vibrational modes of functional groups. For the synthesis of this compound, this technique is particularly useful for observing the carbonyl stretch of the aldehyde functional group, as well as the disappearance of reactant-specific peaks.

A plausible synthetic route to this compound could involve the aldol condensation of isobutyraldehyde (B47883) with phenylacetaldehyde. In this scenario, an FTIR probe immersed in the reaction mixture would monitor the characteristic vibrational frequencies of the key functional groups.

The C=O stretch of the aldehyde group in the reactants and the product will have distinct frequencies. Saturated aliphatic aldehydes typically show a C=O absorption band around 1730 cm⁻¹, while conjugation to a phenyl group can shift this frequency. By monitoring the intensity of these specific absorption bands over time, a concentration profile for each species can be generated.

Table 1: Hypothetical In-situ FTIR Data for the Synthesis of this compound

| Time (minutes) | Reactant A (Isobutyraldehyde) Absorbance at ~1730 cm⁻¹ | Reactant B (Phenylacetaldehyde) Absorbance at ~1725 cm⁻¹ | Product (this compound) Absorbance at ~1720 cm⁻¹ |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.85 | 0.82 | 0.18 |

| 20 | 0.70 | 0.65 | 0.35 |

| 30 | 0.55 | 0.50 | 0.50 |

| 40 | 0.40 | 0.35 | 0.65 |

| 50 | 0.25 | 0.20 | 0.80 |

| 60 | 0.10 | 0.08 | 0.92 |

Note: The exact wavenumbers are illustrative and can be influenced by the solvent and reaction conditions.

This data allows for the determination of reaction kinetics and the identification of the reaction endpoint, signaling when the consumption of reactants has ceased.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy

Online NMR spectroscopy offers detailed structural information during a reaction, making it a powerful tool for mechanistic studies and the identification of transient intermediates. A flow-through NMR tube connected to the reaction vessel allows for the continuous monitoring of the reaction mixture.

For the synthesis of this compound, ¹H NMR would be particularly informative. The aldehyde proton of the product would appear as a distinct signal in the downfield region of the spectrum (around 9-10 ppm). The disappearance of the aldehyde protons of the reactants and the appearance and growth of the product's aldehyde proton signal, as well as other characteristic signals for the phenyl and alkyl groups, can be quantitatively monitored.

Table 2: Hypothetical Online ¹H NMR Data for the Synthesis of this compound

| Time (minutes) | Reactant A (Isobutyraldehyde) Aldehyde Peak Integral (normalized) | Reactant B (Phenylacetaldehyde) Aldehyde Peak Integral (normalized) | Product (this compound) Aldehyde Peak Integral (normalized) |

| 0 | 1.00 | 1.00 | 0.00 |

| 15 | 0.78 | 0.75 | 0.25 |

| 30 | 0.55 | 0.52 | 0.48 |

| 45 | 0.32 | 0.30 | 0.70 |

| 60 | 0.15 | 0.13 | 0.87 |

| 75 | 0.05 | 0.04 | 0.96 |

| 90 | <0.01 | <0.01 | 1.00 |

Note: The data is normalized to the initial concentration of the limiting reactant.

This level of detail can help in identifying the formation of any isomeric byproducts or reaction intermediates, providing a comprehensive picture of the reaction pathway.

Online High-Performance Liquid Chromatography (HPLC)

Online HPLC provides a separative approach to reaction monitoring, allowing for the quantification of individual components in a complex reaction mixture. An automated sampling system can periodically withdraw a sample from the reactor, quench the reaction, and inject it into the HPLC system.

This technique is highly valuable for reactions where spectroscopic peaks may overlap or for accurately quantifying multiple products and byproducts. For the synthesis of this compound, a reversed-phase HPLC method could be developed to separate the reactants, the product, and any potential impurities.

Table 3: Hypothetical Online HPLC Data for the Synthesis of this compound

| Time (minutes) | Reactant A (Isobutyraldehyde) Concentration (M) | Reactant B (Phenylacetaldehyde) Concentration (M) | Product (this compound) Concentration (M) | Byproduct X Concentration (M) |

| 0 | 0.50 | 0.50 | 0.00 | 0.00 |

| 20 | 0.38 | 0.35 | 0.14 | 0.01 |

| 40 | 0.25 | 0.22 | 0.27 | 0.02 |

| 60 | 0.13 | 0.11 | 0.38 | 0.03 |

| 80 | 0.05 | 0.04 | 0.45 | 0.04 |

| 100 | 0.01 | <0.01 | 0.48 | 0.04 |

| 120 | <0.01 | <0.01 | 0.49 | 0.04 |

Note: Concentrations are determined from the peak areas using a calibration curve.

The data from online HPLC can be used to calculate the reaction yield, conversion, and selectivity in near real-time, enabling precise control over the manufacturing process to ensure the final product meets the required purity specifications.

Applications As a Building Block and Precursor in Complex Organic Synthesis

Utility in the Construction of Pharmaceutical Intermediates

The synthesis of pharmaceutical drugs often involves the assembly of complex molecular architectures from simpler, readily available starting materials. Aldehydes are fundamental building blocks in this process due to their ability to participate in a wide array of chemical reactions that form the backbone of many active pharmaceutical ingredients (APIs). 4-Methyl-3-phenylpentanal, with its specific stereochemical and electronic properties, offers a unique starting point for the synthesis of targeted pharmaceutical intermediates.

Nitrogen-containing heterocycles are among the most prevalent structural motifs found in pharmaceuticals. The aldehyde functionality of this compound is particularly well-suited for participating in multicomponent reactions (MCRs) that efficiently construct these complex ring systems. researchgate.net Such reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity in a single, atom-economical step.

Several classical and modern synthetic methodologies can theoretically utilize this compound to produce key heterocyclic cores:

Hantzsch Pyridine (B92270) Synthesis : This well-established MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgalfa-chemistry.com The reaction first yields a dihydropyridine (B1217469) (DHP), which can then be oxidized to the corresponding pyridine derivative. scribd.comchemeurope.com Dihydropyridine scaffolds are themselves important, forming the basis of calcium channel blockers like nifedipine (B1678770) and amlodipine. alfa-chemistry.comchemeurope.com By using this compound as the aldehyde component, a pyridine ring bearing its characteristic 1-phenyl-2-methylpropyl substituent at the 4-position can be synthesized.

Biginelli Reaction : This is another powerful three-component reaction where an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) condense under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.org This reaction is effective with a wide range of aliphatic and aromatic aldehydes. thieme-connect.comtandfonline.comresearchgate.netjk-sci.com The resulting DHPMs are valuable precursors in medicinal chemistry, known for their diverse biological activities. The incorporation of the this compound side chain would yield novel DHPMs for further investigation.

Quinoline Synthesis : Quinolines are another critical heterocyclic core found in numerous natural products and drugs. acs.org Various synthetic methods, such as the Friedländer synthesis and its modern variations, utilize aldehydes as key precursors. rsc.org For instance, copper-catalyzed aerobic oxidative annulation of anilines with aldehydes provides a direct route to substituted quinolines. acs.org In this context, this compound could react with substituted anilines to produce quinolines with a high degree of structural complexity.

These potential synthetic applications are summarized in the table below.

| Reaction Name | Reactants with this compound | Resulting Heterocyclic Core | Potential Significance |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | Substituted Dihydropyridine/Pyridine | Precursors to calcium channel blockers and other pyridine-based APIs. |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Substituted Dihydropyrimidinone | Core structure for various biologically active compounds. |

| Quinoline Synthesis (e.g., Friedländer) | Substituted o-aminoaryl aldehyde/ketone or aniline | Substituted Quinoline | Scaffold for antimalarial, antibacterial, and anticancer agents. |

Beyond forming heterocyclic cores, the aldehyde group of this compound can be readily transformed into other functional groups that are essential for API synthesis. The aldehyde acts as a linchpin, allowing for the introduction of amines, carboxylic acids, alcohols, and other functionalities through well-established synthetic protocols.

Reductive Amination : This reaction converts the aldehyde into an amine, one of the most common functional groups in pharmaceuticals. The process involves the initial formation of an imine with ammonia or a primary/secondary amine, followed by reduction. msu.edu This transformation provides a direct route to chiral amines, where the stereochemistry can be controlled, leading to precursors for a vast range of APIs.

Oxidation to Carboxylic Acid : Mild oxidation of the aldehyde group yields the corresponding carboxylic acid. pharmacy180.comassets-servd.host Carboxylic acids are versatile intermediates, serving as precursors for esters, amides, and acid chlorides, and are themselves common functionalities in drug molecules.

Grignard and Organolithium Additions : The reaction of the aldehyde with organometallic reagents, such as Grignard or organolithium reagents, results in the formation of a new carbon-carbon bond and a secondary alcohol. wikipedia.org This allows for the strategic extension of the carbon skeleton, a crucial step in building the complex structures of modern APIs.

Role in the Synthesis of Functionalized Organic Compounds

The utility of this compound extends beyond pharmaceutical applications into the broader field of fine organic synthesis. The aldehyde group is a site of high reactivity, enabling its use as a versatile handle for constructing diverse and highly functionalized molecules. researchgate.netmedium.com Its participation in fundamental carbon-carbon bond-forming reactions makes it a valuable C5 synthon.

Key transformations include:

Wittig Reaction : This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide. It is a reliable method for introducing carbon-carbon double bonds with control over geometry, leading to precursors for polymers, natural products, and other functional materials.

Aldol (B89426) Condensation : As an aldehyde with α-hydrogens, this compound can undergo aldol condensation, either with itself or with other carbonyl compounds. wikipedia.org This reaction forms a β-hydroxy aldehyde, which can be dehydrated to an α,β-unsaturated aldehyde, adding further functionality to the molecule.

Cyanohydrin Formation : The addition of hydrogen cyanide across the carbonyl double bond produces a cyanohydrin. wikipedia.org This introduces both a hydroxyl group and a nitrile group, the latter of which can be further hydrolyzed to a carboxylic acid or reduced to an amine, showcasing the aldehyde's role as a precursor to polyfunctional compounds.

Development of Novel Synthetic Routes Utilizing the Aldehyde Moiety

Modern organic synthesis emphasizes efficiency, atom economy, and the development of novel reaction cascades. The aldehyde moiety of this compound is central to its role in such advanced synthetic strategies. Its ability to participate in multicomponent reactions (MCRs) is a prime example. nih.gov MCRs, such as the Hantzsch and Biginelli reactions mentioned earlier, allow for the construction of complex products in a single operation, minimizing waste and purification steps.

Furthermore, the aldehyde group can direct stereoselective reactions. The presence of a chiral center adjacent to the aldehyde allows for diastereoselective additions to the carbonyl group, where the existing stereochemistry influences the formation of new stereocenters. This is a critical aspect in asymmetric synthesis, where precise control over the three-dimensional structure of a molecule is required.

Contribution to the Synthesis of Biologically Relevant Molecules

The ultimate goal of using building blocks like this compound is the synthesis of molecules with specific biological functions. researchgate.netcreative-proteomics.com The structural motifs that can be generated from this precursor—substituted pyridines, pyrimidines, chiral amines, and complex acyclic chains—are prevalent in a wide range of biologically active molecules, from natural products to synthetic drugs.

By providing a synthetic entry point to these valuable scaffolds, this compound contributes indirectly to the discovery and development of new therapeutic agents. The unique 1-phenyl-2-methylpropyl substituent it carries can be used to explore structure-activity relationships (SAR) in new drug candidates, where modifying peripheral chemical groups can fine-tune the efficacy, selectivity, and pharmacokinetic properties of a molecule. For example, the heterocyclic derivatives prepared from this aldehyde could be screened for a variety of biological activities, including antibacterial, anti-inflammatory, or anticancer properties, leveraging the proven importance of these core structures in medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

A primary thrust in modern organic synthesis is the development of processes that are both environmentally friendly and highly efficient. This involves a shift away from stoichiometric reagents towards catalytic methods and designing syntheses with high "atom economy," a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. scranton.edunih.govjocpr.com

| Metric | Traditional Synthesis | Sustainable Synthesis |

| Atom Economy | Often low (<50%) due to by-products | High (>90%), maximizing reactant incorporation |

| Reagents | Often stoichiometric and hazardous | Catalytic and benign |

| Solvents | Volatile organic compounds | Greener alternatives (e.g., water, ionic liquids) or solvent-free conditions |

| Waste Generation | High (large E-Factor) | Low (small E-Factor) |

| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The structure of 4-Methyl-3-phenylpentanal contains a chiral center, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). For many applications, particularly in pharmaceuticals and fragrances, only one enantiomer is active or desired. Therefore, achieving high enantioselectivity is a critical goal in its synthesis.

Future research is heavily invested in discovering and optimizing novel catalytic systems that can control stereochemistry with high precision. This includes the development of advanced organocatalysts, which are small organic molecules that can catalyze reactions with high enantioselectivity, avoiding the use of often toxic and expensive heavy metals. thieme-connect.com Asymmetric synthesis using chiral auxiliaries, like the SAMP-/RAMP-hydrazone method, provides a well-established route to chiral aldehydes and ketones, offering a template for developing new, more efficient catalytic variants. orgsyn.org The focus is on creating catalysts that are not only highly selective but also robust, recyclable, and effective at low loading levels, making the synthesis more cost-effective and sustainable. Research into metal-free conditions for creating chiral centers is a significant area of interest. rsc.org

| Catalyst Type | Advantages | Research Focus for Aldehyde Synthesis |

| Organocatalysts | Metal-free, often less toxic, readily available. thieme-connect.com | Development of new chiral amines and phosphoric acids for asymmetric alkylation and aldol (B89426) reactions. thieme-connect.com |

| Transition Metal Catalysts | High activity and selectivity, well-established. | Design of new chiral ligands for metals like Ruthenium and Palladium to control enantioselectivity in hydrogenation and cross-coupling reactions. nih.gov |

| Biocatalysts (Enzymes) | Extremely high selectivity, mild reaction conditions, environmentally benign. | Engineering enzymes for non-natural reactions to produce specific aldehyde enantiomers. |

Advanced Computational Predictions for Reaction Design

The integration of computational chemistry and machine learning is revolutionizing how synthetic routes are designed and optimized. beilstein-journals.orgnih.gov These tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways, thereby reducing the amount of time and resources spent on empirical trial-and-error experimentation. researchgate.net

For the synthesis of this compound, computational methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms, understand catalyst behavior, and predict the stereochemical outcome of a reaction. Machine learning algorithms, trained on vast databases of chemical reactions, can identify patterns and correlations that are not immediately obvious to human chemists. beilstein-journals.orgnih.govresearchgate.net This data-driven approach can accelerate the discovery of new catalysts and reaction conditions with improved yield and selectivity. arxiv.org These predictive models help in building a deeper understanding of the reaction landscape, enabling a more rational design of experiments. beilstein-journals.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical manufacturing. nih.govumontreal.ca Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and easier scalability. acs.orgnih.goveuropa.eu

For the synthesis of aldehydes like this compound, flow chemistry can enable reactions that are difficult or hazardous to perform in batch, such as those involving unstable intermediates or highly exothermic processes. europa.eursc.org The small reactor volumes inherent in flow systems minimize the risk associated with hazardous reagents. acs.org Furthermore, integrating flow reactors with automated systems allows for high-throughput screening and optimization of reaction conditions. nih.gov This combination of technologies facilitates rapid process development and can lead to the discovery of more efficient and robust synthetic methods. scite.ai The ability to perform multi-step syntheses in a continuous, automated fashion is a key area of development, promising to streamline the production of complex molecules. researcher.lifeuc.pt The use of visible light-driven processes in continuous flow has shown the potential to dramatically accelerate reaction times from hours to minutes. thieme-connect.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-methyl-3-phenylpentanal, and how are intermediates characterized?

Answer:

A common approach involves alkylation or condensation reactions using phenylacetyl derivatives and branched aldehydes. For example, Pietro Capurro’s thesis describes the synthesis of (S)-4-methyl-3-phenylpentanal via photoredox catalysis, where intermediates were detected via NMR without isolation. The aldehyde proton was identified at δ 9.81 ppm (singlet) in H-NMR, aligning with literature values for similar structures . Key characterization steps include:

- GC analysis to confirm purity (>88% as per reagent standards in ).

- NMR spectroscopy to track aldehyde formation and stereochemical integrity.

Advanced: How can stereochemical outcomes (e.g., enantiomeric excess) be optimized during the synthesis of this compound?

Answer:

Chiral catalysts or chiral auxiliaries are critical. Capurro’s work highlights the use of asymmetric catalysis to favor the (S)-enantiomer, confirmed via chiral HPLC or NMR analysis of diastereomeric derivatives. For example:

- Chiral shift reagents (e.g., Eu(hfc)) can resolve enantiomers in H-NMR.

- Kinetic resolution during photoredox steps may enhance enantioselectivity.

Contradictions in enantiomer ratios between batches should prompt re-evaluation of catalyst loading or reaction temperature .

Basic: What analytical techniques are most reliable for quantifying this compound in reaction mixtures?

Answer:

- GC-MS : Ideal for volatile derivatives; notes GC purity thresholds (>88%) for structurally related phenols. Derivatization (e.g., hydrazone formation) improves volatility.

- NMR : Non-destructive and specific for tracking aldehyde protons (δ ~9.6–9.8 ppm). Multiplicity and coupling constants help confirm structure .

- HPLC : Useful for polar intermediates; reverse-phase columns with UV detection (λ = 220–280 nm) are standard.

Advanced: How should researchers resolve contradictions between GC purity data and NMR integration results for this compound?

Answer:

Contradictions often arise from:

- Co-eluting impurities in GC (e.g., isomers or solvents). Use GC×GC or tandem MS for better resolution.

- NMR signal overlap : Employ C-DEPT or 2D NMR (e.g., HSQC) to isolate signals.

- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy.

Refer to qualitative research frameworks ( ) for systematic error analysis, including reagent traceability and instrument calibration checks.

Basic: What stability considerations are critical for storing this compound?

Answer:

- Temperature : Store at 0–6°C to prevent aldol condensation or oxidation (similar to phenol standards in ).

- Light sensitivity : Amber vials mitigate photodegradation.

- Inert atmosphere : Argon/N blankets reduce oxidation.

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to model degradation pathways.

Advanced: What mechanistic insights guide the design of this compound in cross-coupling or C–H activation reactions?

Answer:

The aldehyde group acts as a directing group in C–H functionalization. Key considerations:

- Electrophilicity : The α-carbon’s susceptibility to nucleophilic attack enables conjugate additions.

- Steric effects : The 3-phenyl and 4-methyl groups influence regioselectivity; DFT calculations can predict favored transition states.

Capurro’s photoredox work ( ) suggests leveraging radical intermediates for selective bond formation.

Advanced: How can computational methods (e.g., DFT, MD) predict the reactivity of this compound in novel reaction systems?

Answer:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Docking studies : Model interactions with enzymes or catalysts for biocatalytic applications.

Validate predictions with kinetic isotope effects (KIEs) or Hammett plots.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats (per ’s SDS guidelines).

- Ventilation : Use fume hoods to avoid inhalation (aldehydes are irritants).

- Spill management : Neutralize with sodium bisulfite (for aldehyde deactivation).

Refer to GB/T 16483-2008 standards () for disposal and emergency procedures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.